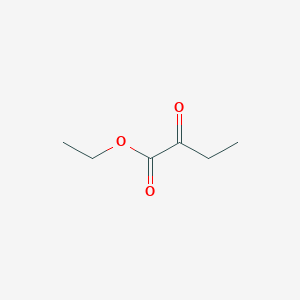

Ethyl 2-oxobutanoate

説明

特性

IUPAC Name |

ethyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKCEHATXBFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166639 | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15933-07-0 | |

| Record name | Ethyl 2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-oxobutanoate: A Comprehensive Technical Guide for Researchers

CAS Number: 15933-07-0

This technical guide provides an in-depth overview of ethyl 2-oxobutanoate (B1229078), a versatile keto-ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, discusses its applications in organic synthesis, and provides illustrative experimental methodologies.

Core Properties and Data

Ethyl 2-oxobutanoate is a colorless liquid with a chemical formula of C₆H₁₀O₃. It is recognized for its role as a key intermediate in various chemical transformations.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 15933-07-0 | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [2] |

| Melting Point | 168 °C (decomposes) / -19.23 °C | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility of 29323.4 mg/L. | [3][4] |

| Flash Point | 53.74 °C | [3] |

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of more complex molecules.[1] Its reactivity is centered around the ketone and ester functional groups, which allow for a variety of chemical modifications.

A common synthetic approach for related β-keto esters involves the alkylation of an enolate. This general strategy can be adapted for the synthesis of this compound derivatives. The process typically begins with the deprotonation of a suitable β-ketoester using a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the desired product.[5]

Applications in Drug Development and Heterocyclic Chemistry

The structural motif of this compound is a valuable precursor in the synthesis of various heterocyclic compounds.[1] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, as they form the core of many pharmaceutical agents and agrochemicals.[1] The ability of this compound to participate in condensation and cyclization reactions makes it a versatile starting material for generating diverse molecular architectures.[1] For instance, it can be employed in the synthesis of pyrazoles, pyrimidines, and quinolines, which are classes of compounds known for their wide range of biological activities.[6]

Experimental Protocols

Illustrative Synthesis of an Ethyl 2-substituted-3-oxobutanoate

Objective: To synthesize an ethyl 2-alkyl-3-oxobutanoate via enolate alkylation.

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Sodium ethoxide

-

Ethanol (B145695) (anhydrous)

-

Alkyl halide (e.g., benzyl (B1604629) chloride)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

100 mL round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring until a clear solution is obtained.[5]

-

To this solution, add ethyl 3-oxobutanoate dropwise. An exothermic reaction may be observed.[5]

-

Once the addition is complete and the initial reaction has subsided, slowly add the alkyl halide (e.g., benzyl chloride) to the reaction mixture.[5]

-

Attach a condenser to the flask and heat the mixture to reflux for a specified period (e.g., 40 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

After the reaction is complete, cool the flask to room temperature and pour the contents into deionized water.[5]

-

Extract the aqueous mixture with ethyl acetate.[5]

-

Combine the organic extracts and wash them with deionized water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

-

The crude product can be purified by column chromatography.

Visualizations

To aid in the understanding of the processes described, the following diagrams illustrate a general experimental workflow for synthesis and a logical relationship of its applications.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: The role of this compound as a key intermediate in chemical synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxobutanoate (B1229078), also known as ethyl 2-ketobutyrate, is an organic compound classified as a keto-ester. Its chemical structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

The fundamental physicochemical properties of ethyl 2-oxobutanoate are summarized below. These values are critical for its handling, application in synthetic chemistry, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [1] |

| 169.06 °C (Predicted) | [4] | |

| Melting Point | -19.23 °C (Predicted) | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| 1.02 g/cm³ (Predicted) | [4] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference |

| CAS Number | 15933-07-0 | [1][3][5] |

| InChI Key | FJAKCEHATXBFJT-UHFFFAOYSA-N | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |

| Water solubility: 29323.4 mg/L (Predicted) | [4] | |

| Flash Point | 61.2 ± 15.9 °C | [1] |

| 53.74 °C (Predicted) | [4] | |

| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |

| LogP | 0.58 | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical and analytical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.[6]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for bath (e.g., paraffin (B1166041) oil)

-

Stand and clamps

Procedure:

-

Fill the small test tube with approximately 2-3 mL of this compound.[7]

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer assembly in a Thiele tube or an oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[8]

-

Gently heat the side arm of the Thiele tube or the oil bath.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[6][8] Record this temperature.

-

For accuracy, repeat the determination.

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines the measurement of density using a simple mass and volume determination.[9][10]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Analytical balance (readable to at least 0.01 g)

Procedure:

-

Carefully measure the mass of a clean, dry graduated cylinder or pycnometer and record it.[10]

-

Add a known volume of this compound to the graduated cylinder (e.g., 10.0 mL). If using a pycnometer, fill it to its calibrated volume.

-

Measure the total mass of the container and the liquid.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

The determination should be performed at a constant, recorded temperature as density is temperature-dependent.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.[1][11]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Pipettes or droppers

-

Solvents (e.g., water, ethanol, chloroform, hexane)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.[11]

-

Allow the mixture to stand and observe if a single homogeneous phase is formed.

-

If the substance dissolves, it is considered soluble. If two distinct layers remain or the sample remains undissolved, it is insoluble.

-

If the substance appears to be sparingly soluble, add more solvent in small increments and observe any changes.

-

The general rule of "like dissolves like" can be applied; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.[12]

Apparatus:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., non-polar or medium-polarity capillary column)

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for quantitative analysis.[12][13]

-

GC-MS Setup:

-

Set the GC oven temperature program to achieve good separation of components. A typical program might start at a low temperature and ramp up.

-

Set the injector and detector temperatures appropriately (e.g., 250 °C).

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

The total ion chromatogram (TIC) will show peaks corresponding to the separated components. Identify the peak for this compound based on its retention time.

-

The mass spectrum of this peak will show the molecular ion and characteristic fragment ions, which can be used to confirm the identity of the compound.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to α-keto esters like this compound, the Claisen condensation.

Caption: A logical workflow for the synthesis of this compound via Claisen condensation.

Analytical Workflow

This diagram outlines the typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: A standard workflow for the analytical characterization of this compound.

References

- 1. scribd.com [scribd.com]

- 2. hmdb.ca [hmdb.ca]

- 3. youtube.com [youtube.com]

- 4. phillysim.org [phillysim.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-oxobutanoate

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-oxobutanoate (B1229078). Due to the limited availability of experimentally verified public spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 2-oxobutanoate is expected to show three distinct signals corresponding to the three non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |

| -CH₃ (a) | ~1.1 | Triplet (t) | ~7.5 | 3H | The methyl protons of the ethyl group adjacent to the other CH₂ group. |

| -CH₂- (b) | ~2.8 | Quartet (q) | ~7.5 | 2H | The methylene (B1212753) protons are deshielded by the adjacent ketone carbonyl group. |

| -O-CH₂- (c) | ~4.2 | Quartet (q) | ~7.1 | 2H | These methylene protons are deshielded by the adjacent ester oxygen. |

| -O-CH₂-CH₃ (d) | ~1.3 | Triplet (t) | ~7.1 | 3H | The terminal methyl protons of the ethyl ester group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are significantly affected by the hybridization and the electronic environment of each carbon.

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Justification |

| C H₃ (a) | ~8 | Aliphatic methyl carbon. |

| -C H₂- (b) | ~36 | Methylene carbon adjacent to the ketone carbonyl. |

| C =O (ketone) | ~205 | Ketone carbonyl carbon, highly deshielded. |

| C =O (ester) | ~162 | Ester carbonyl carbon, less deshielded than the ketone. |

| -O-C H₂- (c) | ~62 | Methylene carbon attached to the ester oxygen. |

| -O-CH₂-C H₃ (d) | ~14 | Terminal methyl carbon of the ethyl ester group. |

Experimental Protocols

The following provides a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing and Dissolution : Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube : Transfer the prepared solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Instrument Setup and Data Acquisition

-

Spectrometer : Utilize a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.

-

Tuning and Shimming : Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity and spectral resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse sequence is typically sufficient.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : 8-16 scans are generally adequate for good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum to singlets.

-

Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Perform a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis of this compound.

Caption: Molecular structure of this compound with labeled proton and carbon environments.

Caption: General workflow for acquiring and processing NMR spectra.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of ethyl 2-oxobutanoate (B1229078). It details the expected vibrational frequencies based on the molecule's functional groups, a standard experimental protocol for acquiring the IR spectrum of a liquid sample, and a logical visualization of the structure-spectrum correlations. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Predicted Infrared Absorption Data for Ethyl 2-Oxobutanoate

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups: a ketone, an ester, and aliphatic carbon-hydrogen bonds. The exact peak positions and intensities may vary depending on the specific experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2980-2900 | Medium-Weak | C-H (sp³) | Stretching |

| ~1745 | Strong | C=O (Ester) | Stretching |

| ~1720 | Strong | C=O (Ketone) | Stretching |

| ~1465 | Medium | C-H (CH₂) | Bending (Scissoring) |

| ~1375 | Medium | C-H (CH₃) | Bending (Symmetrical) |

| ~1250-1100 | Strong | C-O (Ester) | Stretching (Asymmetrical) |

| ~1050 | Medium | C-C | Stretching |

Experimental Protocol for Acquiring the IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample such as this compound.

Materials:

-

FT-IR Spectrometer

-

Salt plates (e.g., NaCl or KBr), stored in a desiccator

-

Pasteur pipette

-

Kimwipes

-

Acetone (for cleaning)

-

Sample of this compound

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Open the sample compartment.

-

With the sample compartment empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[1]

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[2][3]

-

Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[1][4] This "sandwich" configuration prevents the liquid from evaporating and running off the plate.[1]

-

-

Sample Analysis:

-

Place the "sandwiched" salt plates into the sample holder in the spectrometer's sample compartment.[1][2]

-

Close the sample compartment lid.

-

Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Interpretation:

-

Label the significant absorption peaks on the resulting spectrum with their corresponding wavenumbers.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

-

Cleaning:

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Functional group correlation to IR absorption regions for this compound.

References

A Technical Guide to the Solubility of Ethyl 2-Oxobutanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 2-oxobutanoate (B1229078) (also known as ethyl α-ketobutyrate) in various common organic solvents. Understanding the solubility of this versatile building block is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document compiles available quantitative and qualitative data, outlines general experimental protocols for solubility determination, and presents a logical framework for understanding its solubility profile.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. Ethyl 2-oxobutanoate possesses a moderately polar structure, containing both a polar ester group and a ketone functionality, as well as a nonpolar ethyl group. This amphiphilic nature dictates its solubility behavior in different classes of organic solvents.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of reported data and information on analogous compounds allows for a well-informed assessment. The following table summarizes the available solubility information.

| Solvent Class | Solvent | Temperature | Solubility |

| Aqueous | Water | Not Specified | 29323.4 mg/L[1] |

| Alcohols | Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Slightly Soluble | |

| Halogenated | Chloroform | Not Specified | Slightly Soluble |

| Aromatics | Benzene | Not Specified | Soluble |

| Toluene | Not Specified | Likely Soluble | |

| Xylene | Not Specified | Soluble | |

| Ethers | Diethyl Ether | Not Specified | Likely Soluble |

| Ketones | Acetone | Not Specified | Likely Soluble |

| Esters | Ethyl Acetate | Not Specified | Likely Soluble |

| Hydrocarbons | Hexane | Not Specified | Likely Sparingly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors based on data for structurally similar compounds. "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical principles of polarity.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental protocols are essential. The following outlines a general methodology for determining the solubility of this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent.

a. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

b. Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the constant temperature to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Filter or centrifuge the aliquot to remove any suspended solid particles.

-

Quantitatively dilute the clear aliquot with the solvent.

-

Analyze the diluted solution using a calibrated analytical method to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Logical Framework for Solubility

The solubility of this compound can be predicted based on the polarity of the solvent. The following diagram illustrates the expected trend of solubility in different classes of organic solvents.

Caption: Expected solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended to determine the solubility experimentally using the protocols outlined herein.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxobutanoate (B1229078), a β-keto ester of significant interest in synthetic chemistry and drug development, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity and physicochemical properties. This technical guide provides a comprehensive examination of this tautomeric phenomenon. While specific experimental data for ethyl 2-oxobutanoate is not extensively available in public literature, this document outlines the theoretical underpinnings, presents quantitative data from the closely related and extensively studied analog, ethyl acetoacetate (B1235776), to illustrate the principles, details experimental protocols for characterization, and provides a framework for the quantitative analysis of the tautomeric equilibrium. This guide is intended to equip researchers with the necessary knowledge and methodologies to thoroughly investigate the keto-enol tautomerism of this compound and similar β-keto esters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium exists between the keto tautomer, this compound, and its enol tautomer, (Z)-ethyl 2-hydroxybut-2-enoate. The interconversion between these two forms is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons.

The position of this equilibrium is a critical factor in the chemical behavior of this compound. The keto form typically undergoes nucleophilic addition at the carbonyl carbon, while the enol form behaves as a nucleophile at the α-carbon and can also undergo reactions at the hydroxyl group. The stability of the enol form in β-dicarbonyl compounds is enhanced by the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.

Factors that significantly influence the keto-enol equilibrium include:

-

Solvent Polarity: Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond that stabilizes the enol tautomer. Polar protic solvents, on the other hand, can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change of the tautomerization.

-

Concentration: In some cases, intermolecular hydrogen bonding between enol molecules or between enol and keto molecules can influence the equilibrium, making it concentration-dependent.

-

Substituent Effects: The electronic and steric properties of substituents on the β-dicarbonyl backbone can alter the relative stabilities of the keto and enol forms.

Quantitative Analysis of the Tautomeric Equilibrium

Due to a lack of specific experimental data for this compound in the literature, this section presents quantitative data for the closely related analog, ethyl acetoacetate. These values provide a strong indication of the expected behavior of this compound under similar conditions. The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol form to the keto form at equilibrium.

Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol Form | Keq ([Enol]/[Keto]) |

| Hexane | 1.88 | 46.2 | 0.859 |

| Carbon Tetrachloride | 2.24 | 33.0 | 0.493 |

| Benzene | 2.28 | 19.8 | 0.247 |

| Diethyl Ether | 4.34 | 27.1 | 0.372 |

| Chloroform | 4.81 | 15.2 | 0.179 |

| Ethanol | 24.55 | 12.0 | 0.136 |

| Acetone | 20.7 | 7.7 | 0.083 |

| Water | 80.1 | 0.4 | 0.004 |

Data compiled from various sources on ethyl acetoacetate and general principles of keto-enol tautomerism.

Table 2: Spectroscopic Data for the Tautomers of Ethyl Acetoacetate (as a proxy for this compound)

| Spectroscopic Technique | Tautomer | Key Signal | Chemical Shift / Wavenumber |

| ¹H NMR | Keto | α-CH₂ | ~3.4 ppm (s) |

| Enol | =CH | ~5.0 ppm (s) | |

| Enol | -OH | ~12.1 ppm (br s) | |

| ¹³C NMR | Keto | C=O (keto) | ~200 ppm |

| Keto | α-CH₂ | ~50 ppm | |

| Enol | C=O (ester) | ~172 ppm | |

| Enol | =C-OH | ~177 ppm | |

| Enol | =CH | ~90 ppm | |

| IR Spectroscopy | Keto | C=O (keto) stretch | ~1745 cm⁻¹ |

| Keto | C=O (ester) stretch | ~1725 cm⁻¹ | |

| Enol | C=O (ester, conjugated) stretch | ~1650 cm⁻¹ | |

| Enol | C=C stretch | ~1630 cm⁻¹ | |

| Enol | O-H stretch (intramolecular H-bond) | ~2700-3200 cm⁻¹ (broad) |

Note: Chemical shifts and wavenumbers are approximate and can vary with solvent and concentration.

Experimental Protocols

The determination of the keto-enol equilibrium for this compound can be accomplished using several spectroscopic techniques. ¹H NMR spectroscopy is the most direct and widely used method.

Determination of Keq by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in a given solvent at equilibrium.

Materials:

-

This compound (high purity)

-

Deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, D₂O)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: a. Prepare a stock solution of this compound in the desired deuterated solvent at a known concentration (e.g., 0.1 M). b. Transfer an appropriate volume of the solution into an NMR tube. c. Allow the sample to equilibrate at a constant temperature for a sufficient period (this can range from minutes to several hours, depending on the solvent and temperature) to ensure the tautomeric equilibrium is reached. It is advisable to monitor the spectrum over time until no further changes are observed.

-

¹H NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the equilibrated sample. b. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended. c. Optimize the spectral width to include all relevant signals, from the aliphatic region up to ~15 ppm to observe the enolic hydroxyl proton.

-

Data Analysis: a. Phase and baseline correct the acquired spectrum. b. Identify the characteristic signals for the keto and enol tautomers. For this compound, these are expected to be:

- Keto form: A quartet for the α-protons (-CH₂-) adjacent to the ketone carbonyl.

- Enol form: A singlet for the vinylic proton (=CH-). c. Integrate the area of the α-CH₂ signal of the keto form (I_keto) and the =CH- signal of the enol form (I_enol). d. Calculate the mole fraction of each tautomer, accounting for the number of protons contributing to each signal:

- Mole fraction (Keto) ∝ I_keto / 2

- Mole fraction (Enol) ∝ I_enol / 1 e. Calculate the equilibrium constant (Keq):

- Keq = (Mole fraction (Enol)) / (Mole fraction (Keto)) = (I_enol) / (I_keto / 2) = 2 * I_enol / I_keto

Characterization by IR Spectroscopy

Objective: To identify the characteristic vibrational bands of the keto and enol tautomers of this compound.

Procedure:

-

Prepare solutions of this compound in solvents of varying polarity (e.g., hexane, chloroform, ethanol).

-

Acquire the IR spectrum of each solution using a suitable liquid cell.

-

Identify the C=O and C=C stretching frequencies. The keto form will show two distinct C=O stretching bands (one for the ketone and one for the ester), while the enol form will exhibit a conjugated C=O stretch at a lower frequency and a C=C stretching band. A broad O-H stretch will also be present for the enol form.

Characterization by UV-Vis Spectroscopy

Objective: To observe the different electronic transitions of the keto and enol tautomers.

Procedure:

-

Prepare dilute solutions of this compound in different solvents.

-

Acquire the UV-Vis spectrum for each solution.

-

The enol form, with its conjugated π-system, will exhibit a π → π* transition at a longer wavelength compared to the n → π* transition of the non-conjugated keto form. The position and intensity of these bands will be solvent-dependent.

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: Workflow for Keq determination by ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a crucial aspect of its chemistry, profoundly influencing its reactivity and properties. While direct quantitative experimental data for this specific compound is limited, a thorough understanding can be achieved by applying the principles and methodologies established for analogous β-keto esters, such as ethyl acetoacetate. The experimental protocols detailed in this guide, particularly the use of ¹H NMR spectroscopy, provide a robust framework for researchers to quantify the tautomeric equilibrium and to investigate the effects of various experimental conditions. Further research, including computational studies, would be valuable in providing more precise data for the keto-enol equilibrium of this compound and its derivatives, aiding in the rational design of synthetic pathways and the development of new chemical entities.

Molecular weight and formula of ethyl 2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of ethyl 2-oxobutanoate (B1229078), a key building block in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and other bioactive molecules.

Physicochemical Data

The core molecular attributes of ethyl 2-oxobutanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C6H10O3 | [1][2][3][4] |

| Molecular Weight | 130.14 g/mol | [1][4] |

Molecular Structure and Connectivity

The structural formula of this compound consists of a four-carbon backbone with a ketone group at the second position and an ethyl ester at the carboxyl group. The relationship between the constituent atoms and functional groups is illustrated in the diagram below.

Caption: Molecular graph of this compound.

References

Ethyl 2-Oxobutanoate: A Technical Overview of its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the boiling point and density of ethyl 2-oxobutanoate (B1229078), a key intermediate in various organic syntheses.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data of Ethyl 2-Oxobutanoate

The boiling point and density are critical physical constants for the proper handling, purification, and application of this compound in a laboratory or industrial setting. The experimentally determined and predicted values for these properties are summarized below.

| Property | Value | Notes |

| Boiling Point | 162.0 ± 0.0 °C | at 760 mmHg[2] |

| 169.06 °C | Predicted by EPA T.E.S.T.[3] | |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| 1.02 g/cm³ | Predicted by EPA T.E.S.T.[3] |

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and density of this compound is essential for its characterization and quality control. Standard laboratory protocols for these measurements are detailed below.

Boiling Point Determination via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[5]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[2]

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.[2][6]

-

Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.[3]

-

Boiling Point Reading: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination using a Pycnometer

The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³.[7] A pycnometer, a flask with a specific volume, is commonly used for the precise determination of liquid density.

Methodology:

-

Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This step is crucial for calibrating the exact volume of the pycnometer.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The mass is measured again.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).

Synthesis and Quality Control Workflows

The synthesis of this compound and its subsequent quality control are critical processes in its production. The following diagrams illustrate the logical workflows for these procedures.

References

- 1. nbinno.com [nbinno.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Technical Guide: Physicochemical Properties of Ethyl 2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxobutanoate (B1229078) (CAS No. 15933-07-0), also known as ethyl 2-ketobutanoate, is an organic compound with the chemical formula C₆H₁₀O₃. It belongs to the family of alpha-keto esters, which are important intermediates in various chemical syntheses. Understanding the physicochemical properties of this compound, such as its refractive index, is crucial for its application in research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a detailed overview of the key physicochemical data for ethyl 2-oxobutanoate, with a focus on its refractive index, and outlines the standard experimental protocol for its measurement.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Refractive Index (n) | 1.408 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.142 g/mol | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 162.0 ± 0.0 °C at 760 mmHg | [1] |

| Melting Point | 168 °C (decomposes) | [1] |

| Flash Point | 61.2 ± 15.9 °C | [1] |

| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |

| LogP | 0.58 | [1] |

Experimental Protocol: Determination of Refractive Index

The refractive index of a liquid, such as this compound, is typically determined using an Abbe refractometer. This instrument measures the critical angle of total internal reflection between a prism of known high refractive index and the sample.

Materials and Equipment

-

Abbe Refractometer

-

This compound sample

-

Distilled water (for calibration)

-

Methanol or acetone (B3395972) (for cleaning)

-

Lint-free lens tissue

-

Dropper or pipette

-

Constant temperature water bath (optional, for temperature control)

Procedure

-

Calibration:

-

Ensure the refractometer is clean and calibrated.

-

Place a few drops of distilled water onto the surface of the measuring prism.

-

Close the illuminating prism gently.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If the reading does not correspond to the known refractive index of water at the measurement temperature (e.g., 1.3330 at 20°C), adjust the calibration screw until it does.

-

-

Sample Measurement:

-

Open the prisms and clean the surfaces thoroughly with a suitable solvent (e.g., acetone or methanol) and a lint-free tissue. Allow the solvent to evaporate completely.

-

Using a clean dropper, place a few drops of the this compound sample onto the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin, uniform film.

-

Look through the eyepiece and bring the boundary line into focus by adjusting the knobs.

-

If color fringes are observed at the boundary (chromatic aberration), adjust the compensator drum to obtain a sharp, black-and-white borderline.

-

Align the sharp boundary line precisely with the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

-

Cleaning:

-

After the measurement, clean the prisms immediately with a soft, lint-free tissue and a suitable solvent to prevent residue from hardening on the prism surfaces.

-

Logical Workflow for Refractive Index Measurement

The following diagram illustrates the logical workflow for the experimental determination of the refractive index of a liquid sample using an Abbe refractometer.

Caption: Experimental workflow for refractive index determination.

References

Unveiling the Potential: A Technical Guide to the Antimicrobial and Antitumor Properties of Ethyl 2-Oxobutanoate Analogues

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern medicine. In this context, ethyl 2-oxobutanoate (B1229078) analogues have emerged as a promising class of small molecules with diverse biological activities. Their versatile scaffold allows for a wide range of chemical modifications, leading to the development of derivatives with significant antimicrobial and antitumor potential. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action.

Introduction to Ethyl 2-Oxobutanoate Analogues

This compound, a simple α-keto ester, serves as a valuable starting material for the synthesis of a variety of heterocyclic and acyclic compounds. The presence of both a ketone and an ester functional group provides multiple reaction sites for chemical derivatization. By introducing different substituents and functional groups, researchers have been able to modulate the biological activity of the parent molecule, leading to the identification of potent antimicrobial and antitumor agents.

Antimicrobial Properties

Several studies have highlighted the potential of this compound analogues as effective antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial activity is often attributed to the electrophilic nature of the α-keto ester moiety, which can potentially interact with and inhibit essential microbial enzymes.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound analogues against various microbial strains.

| Compound ID | Analogue Name | Test Organism | MIC (µg/mL) | Reference |

| 1 | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | Staphylococcus aureus | 12.5 | [1] |

| Bacillus subtilis | 25 | [1] | ||

| Escherichia coli | 50 | [1] | ||

| Pseudomonas aeruginosa | >100 | [1] | ||

| Candida albicans | 25 | [1] | ||

| Aspergillus niger | 50 | [1] | ||

| 2 | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | Staphylococcus aureus | 25 | [2] |

| Bacillus subtilis | 50 | [2] | ||

| Escherichia coli | >100 | [2] | ||

| Pseudomonas aeruginosa | >100 | [2] | ||

| Candida albicans | 50 | [2] | ||

| Aspergillus niger | >100 | [2] | ||

| 3 | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Staphylococcus aureus | 15 | [3] |

| Escherichia coli | 60 | [3] |

Experimental Protocol: Broth Microdilution Assay

The antimicrobial activity of the this compound analogues is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against pathogenic microorganisms.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microbial culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in the 96-well microtiter plates.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antitumor Properties

In addition to their antimicrobial effects, this compound analogues have demonstrated promising cytotoxic activity against various human cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Antitumor Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogues against different cancer cell lines.

| Compound ID | Analogue Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | MCF-7 (Breast) | 8.2 | [4] |

| HCT-116 (Colon) | 12.5 | [4] | ||

| A549 (Lung) | 15.1 | [4] | ||

| 2 | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | MCF-7 (Breast) | 15.7 | [4] |

| HCT-116 (Colon) | 20.3 | [4] | ||

| A549 (Lung) | 25.8 | [4] | ||

| 4 | Ethyl 2-arylhydrazono-3-oxobutanoate derivative | HepG2 (Liver) | 7.5 |

Experimental Protocol: MTT Assay

The cytotoxic activity of the this compound analogues is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Test compounds (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the exact mechanisms of action for many this compound analogues are still under investigation, preliminary studies suggest their involvement in key cellular signaling pathways.

Proposed Antitumor Mechanism

The antitumor activity of these compounds is likely multifaceted. One proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is hypothesized that this compound analogues may induce cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in cell death.

Proposed Antimicrobial Mechanism

The antimicrobial action of this compound analogues is thought to be linked to their ability to interfere with essential microbial processes. The α-keto ester functional group can act as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues within the active sites of microbial enzymes. This covalent modification can lead to irreversible enzyme inhibition and subsequent microbial cell death.

Conclusion and Future Directions

This compound analogues represent a versatile and promising class of compounds with demonstrable antimicrobial and antitumor activities. The ease of their synthesis and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their biological activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of novel therapeutic agents to combat infectious diseases and cancer.

References

Ethyl 2-oxobutanoate as a flavoring agent in food science

An In-depth Technical Guide to Ethyl 2-oxobutanoate (B1229078) as a Flavoring Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxobutanoate (CAS No. 15933-07-0) is an organic ester that contributes to the flavor profiles of various foods. This technical guide provides a comprehensive overview of its chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical methods for its detection. The document also explores its biosynthetic origins and regulatory status, highlighting areas where further research is needed. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in the fields of food science and flavor chemistry.

Introduction

Flavor is a critical attribute of food, influencing consumer preference and acceptance. The aroma-active compounds responsible for flavor are often present in trace amounts and belong to various chemical classes, including esters, aldehydes, ketones, and sulfur compounds. This compound, an α-keto ester, is recognized for its contribution to the fruity and complex aromas of certain foods. Understanding the chemical and sensory properties of such molecules is essential for flavor creation, quality control, and the development of novel food products. This guide serves as a technical resource for scientists and researchers, consolidating available information on this compound and providing detailed methodologies for its study.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its chemical structure features an ethyl ester group and a ketone functional group at the alpha position, making it a reactive molecule that can participate in various chemical reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15933-07-0 | [4][5] |

| Molecular Formula | C6H10O3 | [4][5] |

| Molecular Weight | 130.14 g/mol | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | Ethyl-α-ketobutyrate | [7] |

| Physical Form | Liquid | [2][6] |

| Boiling Point | 168-169 °C (decomposes) | [8][9] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [5][6] |

Sensory Properties and Organoleptic Profile

The sensory characteristics of a flavor compound are critical to its application in the food industry. The perceived flavor is a combination of taste and aroma, with the latter being detected by olfactory receptors.

Flavor Profile

This compound is generally described as having a fruity and complex aroma. Specific descriptors that have been associated with related compounds include winey, green, herbal, and ethereal notes.[10] The overall flavor profile of α-keto esters can be influenced by their chemical structure and the food matrix in which they are present.[11][12]

Quantitative Sensory Data

A comprehensive search of publicly available scientific literature did not yield specific, validated odor or taste detection thresholds for this compound. The determination of these thresholds is a critical area for future research to better understand its potency as a flavoring agent. For context, other short-chain ethyl esters have odor detection thresholds in water in the parts-per-billion range.

Table 2: Sensory Descriptors for Related Fruity Esters

| Compound | Sensory Descriptors |

| Ethyl butanoate | Fruity, Pineapple, Tropical, Tutti-frutti, Sweet[13] |

| Ethyl hexanoate | Fruity, Red Apple, Aniseed, Cherry-like[14] |

| Ethyl 2-methylbutanoate | Fresh fruity, Apple-like[15] |

Natural Occurrence and Biosynthesis

This compound is a natural constituent of some fruits and fermented products, although quantitative data on its concentration in various foods is scarce. Its presence is a result of the metabolic activities of plants and microorganisms.

Natural Occurrence

While specific concentrations are not well-documented, esters are known to be significant contributors to the aroma of fruits like strawberries.[14] The volatile profile of strawberries is complex and changes with cultivar, maturity, and storage conditions.[16][17] It is plausible that this compound is present as a minor component in the volatile fraction of such fruits. Similarly, in fermented beverages like beer and wine, the metabolic activity of yeast produces a wide array of esters and other flavor compounds.[18]

Biosynthesis

The biosynthesis of α-keto acids is intrinsically linked to amino acid metabolism.[11][19] The likely precursor for the butanoate backbone of this compound is α-keto-β-methylvaleric acid, an intermediate in the catabolism of L-isoleucine.[12] In microorganisms such as yeast, L-isoleucine is converted to its corresponding α-keto acid via transamination.[20] This α-keto acid can then undergo further enzymatic or chemical modifications. The formation of the ethyl ester is likely catalyzed by alcohol acyltransferases (AATs), which utilize ethanol (B145695) as a substrate, a process well-documented in yeast during fermentation.[21]

Synthesis and Manufacturing

General Laboratory Synthesis Protocol (Illustrative):

-

Preparation of Grignard Reagent: Ethylmagnesium bromide is prepared by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Condensation: The Grignard reagent is added dropwise to a cooled solution of diethyl oxalate (B1200264) in anhydrous diethyl ether. This reaction forms the magnesium salt of the α-keto ester.

-

Hydrolysis: The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the magnesium salt.

-

Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Note: This is a general procedure and would require optimization for yield and purity. For food-grade applications, all reagents and solvents must meet stringent purity standards, and the process would need to be validated.

Analytical Methodologies

The detection and quantification of this compound in food matrices typically involve chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Due to its volatile nature, headspace sampling techniques are often employed.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Strawberry Matrix

This protocol is a representative method based on established procedures for the analysis of volatile compounds in strawberries.[1][8][17]

1. Materials and Reagents:

-

Strawberries

-

Sodium chloride (NaCl)

-

Deionized water

-

This compound analytical standard

-

Internal standard (e.g., ethyl nonanoate)

-

Solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE-lined septa

2. Sample Preparation:

-

Homogenize 100 g of fresh strawberries.

-

Weigh 5 g of the homogenate into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.

-

Spike the sample with a known concentration of the internal standard.

-

Seal the vial immediately with a PTFE-lined septum and cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath at 50°C.

-

Equilibrate the sample for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.

-

Retract the fiber and immediately introduce it into the GC injection port.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC System: Agilent 6890 or equivalent.

-

Injector: Splitless mode, 250°C.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS System: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Sensory Evaluation Protocols

To formally characterize the sensory properties of this compound, a trained sensory panel would be required. Quantitative Descriptive Analysis (QDA) is a suitable method for this purpose.

Applications in Food and Flavor Industry

Given its fruity and complex aroma profile, this compound can be used as a flavoring agent in a variety of food products to enhance or impart specific notes.

-

Beverages: It can contribute to the fruity character of both alcoholic and non-alcoholic beverages.

-

Confectionery: It may be used in hard candies, gummies, and other sweets to provide a fruity flavor.

-

Baked Goods: In fillings for pastries and cakes, it can enhance fruit flavors.

-

Dairy Products: It could be used in yogurts and ice creams to complement fruit preparations.

The specific use level would depend on the food matrix, the desired flavor profile, and regulatory limits.

Regulatory Status

The regulatory status of a flavoring agent is a critical consideration for its use in food products. In the United States, many flavoring substances are designated as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[22] A comprehensive search of the publicly available FEMA GRAS lists did not identify a specific entry for this compound (CAS No. 15933-07-0).[23] This suggests that it may not be on the FEMA GRAS list, or it may be covered under a more general listing for natural flavors if it is a constituent of a natural extract that has been deemed GRAS. Further regulatory clarification would be required for its intentional addition to food products in the United States.

Stability and Reactivity in Food Matrices

The stability of flavor compounds during food processing and storage is crucial for maintaining product quality. As an α-keto ester, this compound has two reactive functional groups that can participate in various reactions.

-

Thermal Stability: Studies on related α-ketoacyl peptides have shown that the α-keto group can catalyze the hydrolysis of adjacent bonds, and that these compounds are generally less stable than their unmodified counterparts, especially at elevated temperatures typical of cooking or roasting.[2][3][24]

-

Reactions with Other Food Components: The ketone group can react with amino acids via the Strecker degradation pathway, leading to the formation of Strecker aldehydes and other flavor compounds. This could alter the flavor profile of the food over time.

Conclusion and Future Research

This compound is a potentially important contributor to the fruity and complex aromas of various foods. While its basic chemical properties are known, there are significant gaps in the scientific literature regarding its quantitative sensory data, natural occurrence, and specific food-grade synthesis and analytical protocols. Further research is warranted in these areas to fully understand its role in food flavor and to facilitate its broader application in the flavor industry. Key areas for future investigation include:

-

Determination of the odor and taste detection thresholds of pure this compound.

-

Quantitative analysis of its concentration in fruits, fermented beverages, and other foods.

-

Development and validation of a standardized, food-grade synthesis protocol.

-

Clarification of its regulatory status, including its potential inclusion on the FEMA GRAS list.

-

Studies on its stability and reactivity in various food matrices under different processing conditions.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. 15933-07-0 this compound AKSci W3459 [aksci.com]

- 3. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 001chemical.com [001chemical.com]

- 5. 15933-07-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 15933-07-0 [sigmaaldrich.com]

- 7. ethyl-α-ketobutyrate [webbook.nist.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl Butyrate Flavour Standard | Sensory Training [flavoractiv.com]

- 14. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 20. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

- 23. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 24. downloads.regulations.gov [downloads.regulations.gov]

The Genesis of a Versatile Intermediate: An In-depth Guide to the Discovery and History of α-Keto Esters

For Immediate Release

A comprehensive technical guide detailing the discovery, historical evolution, and synthetic methodologies of α-keto esters has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the foundational chemistries that brought this pivotal class of molecules to the forefront of organic synthesis and medicinal chemistry.

Introduction

α-Keto esters, characterized by a ketone functional group adjacent to an ester moiety, are highly valuable intermediates in organic synthesis due to the reactivity of their adjacent carbonyl groups. This unique structural feature allows for the construction of a wide array of complex molecules and heterocyclic compounds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This guide traces their journey from early synthetic discoveries to their application in modern chemical and biological sciences.

The Dawn of α-Keto Ester Synthesis: The Claisen Condensation

The history of α-keto esters is intrinsically linked to the development of carbon-carbon bond-forming reactions. One of the earliest and most significant methods for their synthesis is the Claisen condensation, a reaction discovered by German chemist Rainer Ludwig Claisen in 1887.[1] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. A variation, the "crossed" Claisen condensation, allows for the reaction of two different esters, one of which must be enolizable.

While the classic Claisen condensation produces β-keto esters, it laid the groundwork for reactions that could access the α-keto ester scaffold. For instance, the reaction of an ester with diethyl oxalate (B1200264) provides a direct route to α,γ-diketo esters, which are closely related precursors.

Key Historical Synthetic Methodologies

Following the foundational work of Claisen, a variety of methods for the synthesis of α-keto esters were developed throughout the 20th century. These classical methods remain relevant and are often employed in both academic and industrial settings.

Oxidation of α-Hydroxy Esters

A prominent and straightforward method for the preparation of α-keto esters is the oxidation of the corresponding α-hydroxy esters. A classic example is the synthesis of ethyl pyruvate (B1213749) from ethyl lactate (B86563).[2] Various oxidizing agents have been employed for this transformation, with potassium permanganate (B83412) being a historically significant reagent.[2] This method is particularly useful due to the availability of α-hydroxy esters from natural sources, such as lactic acid.

Friedel-Crafts Acylation